molecular formula C5H4ClN3O B6169000 4-chloropyrimidine-2-carboxamide CAS No. 2411217-62-2

4-chloropyrimidine-2-carboxamide

Cat. No.: B6169000
CAS No.: 2411217-62-2
M. Wt: 157.6
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Description

4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H4ClN3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine with a suitable amide source. One common method is the reaction of 4-chloropyrimidine with cyanamide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidine derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution reactions.

    Pyrimidine N-oxides: Resulting from oxidation reactions.

    Aminopyrimidines: Produced via reduction of the carboxamide group.

Scientific Research Applications

4-Chloropyrimidine-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-chloropyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating their function and affecting various biochemical pathways.

Comparison with Similar Compounds

4-Chloropyrimidine-2-carboxamide can be compared with other pyrimidine derivatives, such as:

    4-Chloropyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4,5,6-Trichloropyrimidine-2-carboxamide: Contains additional chlorine atoms, which may alter its reactivity and applications.

    2-Aminopyrimidine: Lacks the chlorine atom and has an amino group at position 2, leading to different chemical properties and uses.

Properties

CAS No.

2411217-62-2

Molecular Formula

C5H4ClN3O

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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